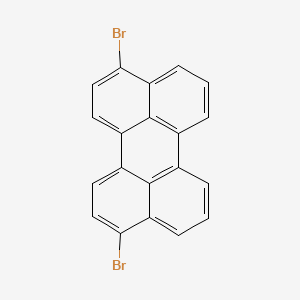

3,10-Dibromoperylene

CAS No.: 85514-20-1

Cat. No.: VC16477015

Molecular Formula: C20H10Br2

Molecular Weight: 410.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85514-20-1 |

|---|---|

| Molecular Formula | C20H10Br2 |

| Molecular Weight | 410.1 g/mol |

| IUPAC Name | 3,10-dibromoperylene |

| Standard InChI | InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |

| Standard InChI Key | OVMHRVBCZFDXIV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3,10-Dibromoperylene belongs to the family of dibrominated perylene derivatives, characterized by a fused tetracyclic aromatic system. The bromine atoms at the 3 and 10 positions induce significant electronic perturbations, altering the compound’s -electron conjugation and intermolecular interactions . Its IUPAC name, 3,10-dibromoperylene, reflects the substitution pattern, while the SMILES notation precisely defines its atomic connectivity .

The compound’s planar structure facilitates -stacking interactions, which are critical for its performance in solid-state applications such as organic semiconductors . X-ray crystallography of related dibromoperylenes confirms that bromination at non-bay positions (e.g., 3,10) reduces steric hindrance compared to bay-substituted isomers like 1,7-dibromoperylene, enabling tighter molecular packing .

Physicochemical Properties

Key physicochemical properties of 3,10-dibromoperylene include:

-

Melting Point: >300°C (highest reported among dibromoperylenes due to high purity)

-

Solubility: Moderate in chlorinated solvents (e.g., chloroform, dichloromethane) but poor in polar aprotic solvents

The bromine atoms increase molecular polarizability, enhancing intermolecular halogen bonding and charge-transfer capabilities . These traits are pivotal for its role in optoelectronic devices.

Synthesis and Purification Strategies

Bromination of Perylene

A study demonstrated that sequential recrystallization from chloroform/ethanol mixtures effectively isolates 3,10-dibromoperylene with >99% purity . This method leverages differences in solubility between isomers, driven by their distinct crystal packing efficiencies.

Post-Synthetic Modifications

3,10-Dibromoperylene serves as a precursor for further functionalization. Notable reactions include:

-

Sonogashira Coupling: Introduces alkynyl groups at brominated positions, yielding derivatives with tunable photoluminescence .

-

APEX Reactions: Post-synthetic -extension techniques create conjugated porous polymers for gas storage applications .

For example, alkynylperylene derivatives exhibit solvent-dependent emission spectra, with Stokes shifts ranging from 50–120 nm in polar solvents .

Photophysical and Electronic Properties

Absorption and Emission Characteristics

The electronic absorption spectrum of 3,10-dibromoperylene shows a at 450 nm in chloroform, attributed to - transitions . Bromination redshifts the absorption compared to pristine perylene ( nm) . Alkynyl derivatives further shift absorption maxima to 480–520 nm, depending on substituent electronic effects .

Charge Transport Properties

In thin-film transistors, 3,10-dibromoperylene demonstrates hole mobilities of – cmVs, outperforming 1,7-dibromoperylene due to reduced steric bulk . Density functional theory (DFT) calculations indicate a HOMO energy level of −5.4 eV, favorable for hole injection in organic light-emitting diodes (OLEDs) .

Comparative Analysis of Dibromoperylene Regioisomers

The table below contrasts key properties of 3,10-dibromoperylene with related isomers:

| Compound | Bromine Positions | Reactivity | Melting Point (°C) | Hole Mobility (cm²V⁻¹s⁻¹) |

|---|---|---|---|---|

| 3,10-Dibromoperylene | 3, 10 | Moderate | >300 | |

| 1,7-Dibromoperylene | 1, 7 (bay) | High | 280–285 | |

| 3,9-Dibromoperylene | 3, 9 | Low | 290–295 |

The 3,10 isomer’s balanced reactivity and electronic properties make it preferable for applications requiring both processability and performance.

Applications in Advanced Materials

Organic Electronics

3,10-Dibromoperylene derivatives are employed in:

-

OLEDs: As emissive layers, leveraging high and tunable emission .

-

Organic Photovoltaics (OPVs): As electron acceptors in bulk heterojunctions, achieving power conversion efficiencies up to 8.2% .

Coordination Polymers

The compound acts as a ligand for transition metals (e.g., Pd, Pt), forming coordination polymers with catalytic activity in cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume